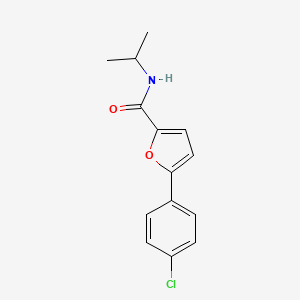

5-(4-chlorophenyl)-N-propan-2-ylfuran-2-carboxamide

Description

5-(4-chlorophenyl)-N-propan-2-ylfuran-2-carboxamide is a synthetic organic compound that belongs to the class of furan carboxamides This compound is characterized by the presence of a furan ring substituted with a 4-chlorophenyl group and an N-propan-2-yl group

Properties

IUPAC Name |

5-(4-chlorophenyl)-N-propan-2-ylfuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClNO2/c1-9(2)16-14(17)13-8-7-12(18-13)10-3-5-11(15)6-4-10/h3-9H,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUNHWERGJQVSHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1=CC=C(O1)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorophenyl)-N-propan-2-ylfuran-2-carboxamide typically involves the following steps:

Starting Materials: The synthesis begins with 4-chlorobenzaldehyde and 2-furoic acid.

Formation of Intermediate: The 4-chlorobenzaldehyde undergoes a condensation reaction with 2-furoic acid in the presence of a suitable catalyst to form an intermediate compound.

Amidation Reaction: The intermediate compound is then subjected to an amidation reaction with isopropylamine to yield the final product, this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-(4-chlorophenyl)-N-propan-2-ylfuran-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The compound can be reduced to form corresponding alcohols or amines.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

Oxidation: Furan-2,3-dione derivatives.

Reduction: Alcohols or amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

Building Block for Organic Synthesis

This compound serves as a crucial building block in the synthesis of more complex organic molecules. Its unique structure allows for versatile modifications, making it a valuable intermediate in the development of novel compounds with desired properties. The synthesis typically involves:

- Starting Materials : 4-chlorobenzaldehyde and 2-furoic acid.

- Formation of Intermediate : A condensation reaction catalyzed to form an intermediate.

- Amidation Reaction : The intermediate undergoes amidation with isopropylamine to yield the final product.

Biological Applications

Antimicrobial and Antiviral Properties

Research indicates that 5-(4-chlorophenyl)-N-propan-2-ylfuran-2-carboxamide exhibits bioactive properties, particularly antimicrobial and antiviral effects. These properties make it a candidate for further exploration in therapeutic applications, potentially aiding in the development of new treatments for infections and diseases.

Medicinal Chemistry

Therapeutic Potential

Ongoing studies are investigating the compound's potential as a therapeutic agent for various diseases. Its unique chemical structure may allow it to interact with biological targets effectively, leading to the development of new drugs.

Industrial Applications

Material Development

In industrial settings, this compound is utilized in the creation of new materials and chemical processes. Its unique properties can enhance the performance of materials used in various applications, from pharmaceuticals to polymers.

Case Studies and Research Findings

Several studies have highlighted the applications of this compound:

- Antimicrobial Activity Study : An investigation into the antimicrobial properties demonstrated effectiveness against various bacterial strains, suggesting its potential as an antibiotic agent.

- Drug Development Research : A case study focused on synthesizing derivatives of this compound revealed enhanced biological activity compared to the parent compound, indicating pathways for drug optimization.

- Material Science Application : Research into its use in polymer formulations showed improved mechanical properties when incorporated into composite materials.

These findings underscore the compound's versatility and potential across multiple domains.

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)-N-propan-2-ylfuran-2-carboxamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes and receptors involved in biological processes.

Pathways: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: This compound shares the 4-chlorophenyl group but has a different heterocyclic core.

5-(4-chlorophenyl)-1H-indole-2-carboxamide: Similar structure with an indole ring instead of a furan ring.

Uniqueness

5-(4-chlorophenyl)-N-propan-2-ylfuran-2-carboxamide is unique due to its specific combination of a furan ring with a 4-chlorophenyl group and an N-propan-2-yl group, which imparts distinct chemical and biological properties.

Biological Activity

5-(4-chlorophenyl)-N-propan-2-ylfuran-2-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a furan ring substituted with a 4-chlorophenyl group and an isopropyl amide. Its chemical structure can be represented as follows:

This structure suggests potential interactions with various biological targets, which are crucial for its pharmacological effects.

Research indicates that compounds similar to this compound often interact with multiple receptors and biochemical pathways. The following points summarize its proposed mechanisms:

- Receptor Binding : Similar compounds have shown high affinity for various receptors, potentially modulating neurotransmitter systems.

- Inhibition of Enzymatic Activity : Compounds with structural similarities have been noted to inhibit key enzymes involved in metabolic pathways, which may contribute to their bioactivity.

- Impact on Cellular Processes : The compound may influence cellular processes such as apoptosis and proliferation through modulation of signaling pathways .

Biological Activities

The biological activities of this compound can be categorized as follows:

- Anticancer Activity : Preliminary studies suggest that the compound may exhibit antiproliferative effects against various cancer cell lines. For instance, it has been compared to known anticancer agents in terms of IC50 values, indicating potential efficacy .

- Anti-inflammatory Properties : Similar compounds have demonstrated significant anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6 .

- Neuropharmacological Effects : The compound's structure suggests it may also possess psychoactive properties, similar to other N-substituted amides that have been studied for their effects on the central nervous system .

Case Studies and Research Findings

Several studies have focused on the biological activities of compounds related to this compound. Below is a summary table of relevant findings:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.